Differential Accumulation in X-ALD: Hexacosanoyl-CoA (26:0) vs. Hexacosenoyl-CoA (26:1)
In ABCD1-deficient HeLa cells and X-ALD patient fibroblasts, the saturated hexacosanoyl-CoA (26:0) does not accumulate to the same extent as its monounsaturated counterpart, hexacosenoyl-CoA (26:1). This differential accumulation is a key feature of the disease state [1].
| Evidence Dimension | Cellular concentration (relative abundance among VLCFA-CoA species) |
|---|---|
| Target Compound Data | Hexacosanoyl-CoA (26:0): Not the most abundantly concentrated VLCFA-CoA species in ABCD1-deficient cells. |
| Comparator Or Baseline | Hexacosenoyl-CoA (26:1): Identified as the most abundantly concentrated VLCFA-CoA species in ABCD1-deficient HeLa cells and X-ALD patient fibroblasts. |
| Quantified Difference | Hexacosenoyl-CoA (26:1) is the most abundant species; hexacosanoyl-CoA (26:0) is not. The exact fold difference is not provided in the abstract, but the qualitative distinction is stark. |
| Conditions | Lipidomics profiling of acyl-CoA species in ABCD1-deficient HeLa cells and fibroblasts from X-ALD patients [1]. |
Why This Matters
This demonstrates that saturated and monounsaturated C26-CoA species are metabolically distinct in a disease-relevant context, making hexacosanoyl-CoA a necessary tool for studying specific pathways unaffected by the 26:1 accumulation.
- [1] Hama K, et al. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells. J Lipid Res. 2020;61(4):523-536. View Source
